

In-Depth Technical Guide: 3-(2-Fluorophenyl)piperazin-2-one

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Compound of Interest

Compound Name: 3-(2-Fluorophenyl)piperazin-2-one

CAS No.: 1246553-07-0

Cat. No.: B1527474

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Executive Summary

3-(2-Fluorophenyl)piperazin-2-one is a privileged piperazinone scaffold characterized by a lactam ring fused with a 2-fluorophenyl moiety at the C3 position.[1] Unlike its more common isomer, 1-(2-fluorophenyl)piperazine (a serotonin receptor ligand), this 3-substituted lactam serves as a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and peptidomimetics.[1] Its unique structure offers three distinct vectors for diversification: the secondary amine (N4), the lactam amide (N1), and the chiral center at C3.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound is defined by the presence of a rigidifying lactam bond and an ortho-fluorinated aryl ring, which influences both metabolic stability and conformational preference.

Identification Data

Property	Detail
Chemical Name	3-(2-Fluorophenyl)piperazin-2-one
CAS Number	Not widely listed as a commodity chemical; Custom synthesis often required.[1] (Distinct from 1011-15-0)
InChIKey	PAAFKWLOSVMAD-UHFFFAOYSA-N
Molecular Formula	C ₁₀ H ₁₁ FN ₂ O
Molecular Weight	194.21 g/mol
SMILES	C1CNCC(=O)C1C2=CC=CC=C2F

Physicochemical Properties

Parameter	Value (Predicted/Experimental)	Significance
LogP	-0.7 – 1.2	Moderate lipophilicity; suitable for CNS penetration.[1]
pKa (N4-H)	8.5 – 9.0	The secondary amine is basic and protonated at physiological pH.[1]
pKa (N1-H)	> 15	The lactam nitrogen is non-basic but acidic enough for deprotonation by strong bases. [1]
H-Bond Donors	2 (N1-H, N4-H)	Critical for binding interactions in enzyme pockets.[1]
TPSA	~41 Å ²	Favorable for membrane permeability.[1]

Structural Analysis & Electronic Effects[1]

The Ortho-Fluorine Effect

The fluorine atom at the ortho position of the phenyl ring exerts a significant electronic influence:

- **Conformational Lock:** Through dipole-dipole repulsion with the lactam carbonyl oxygen, the fluorine atom restricts the rotation of the phenyl ring, favoring a specific conformation that can enhance binding selectivity.^[1]
- **Metabolic Blocking:** The C-F bond protects the ortho-position from oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes.^[1]

Lactam Ring Conformation

The piperazin-2-one ring adopts a distorted half-chair or twist-boat conformation.^[1] The C3-aryl substituent typically prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, although the planar lactam bond (N1-C2-O) introduces rigidity absent in saturated piperazines.^[1]

Synthetic Methodologies

The synthesis of 3-arylpiperazin-2-ones requires constructing the C3-aryl bond.^[1] The most robust method involves the cyclization of a 1,2-diamine with an alpha-functionalized aryl ester.^[1]

Primary Route: Diamine Cyclization

This protocol utilizes ethyl 2-bromo-2-(2-fluorophenyl)acetate and ethylenediamine.^[1] This method is preferred for its scalability and direct formation of the C3-aryl bond.

Step-by-Step Protocol:

- **Precursor Preparation:** Bromination of ethyl 2-fluorophenylacetate using N-bromosuccinimide (NBS) and AIBN in CCl₄ (reflux, 4h) to yield Ethyl 2-bromo-2-(2-fluorophenyl)acetate.
- **Cyclization:**
 - Dissolve ethylenediamine (5.0 equiv, excess prevents polymerization) in absolute ethanol.

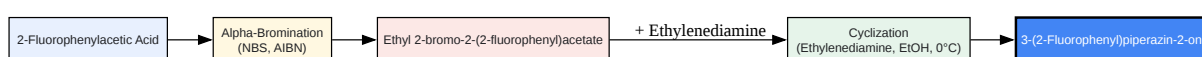
- Add the bromo-ester dropwise at 0°C to control the exotherm.[1]
- Allow to warm to room temperature and stir for 12 hours.
- Mechanism: The primary amine displaces the bromide (S_N2), followed by intramolecular nucleophilic attack of the second amine on the ester carbonyl to close the lactam ring.
- Workup: Concentrate in vacuo. Dissolve residue in DCM, wash with saturated NaHCO₃. Purify via recrystallization from EtOAc/Hexanes or column chromatography (MeOH/DCM).[1]

Alternative Route: The "Joullié-Ugi" Approach

For high-throughput diversity, a multicomponent reaction can be used, though yields may vary. [1]

- Reagents: 2-Fluorobenzaldehyde, amine (R-NH₂), isocyanide, and chloroacetic acid.[1]
- Outcome: This typically yields a diketopiperazine or N-substituted lactam derivative, requiring careful selection of the amine component (e.g., using a convertible isocyanide).[1]

Synthesis Workflow Diagram



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Caption: Two-step synthesis of the target scaffold from phenylacetic acid precursors via alpha-bromination and diamine cyclization.

Reactivity & Derivatization[1]

The scaffold presents three orthogonal sites for chemical modification, allowing it to serve as a versatile template in drug discovery.

N4-Alkylation (Secondary Amine)

The N4 nitrogen is the most nucleophilic site.[1]

- Reaction: Reductive amination with aldehydes (using $\text{NaBH}(\text{OAc})_3$) or $\text{S}_{\text{N}}2$ alkylation with alkyl halides.[1]
- Application: Attaching the "tail" of the pharmacophore (e.g., the phthalazinone moiety in PARP inhibitors).

N1-Alkylation (Lactam Amide)

The N1 proton is acidic ($\text{pK}_a \sim 16-17$).[1]

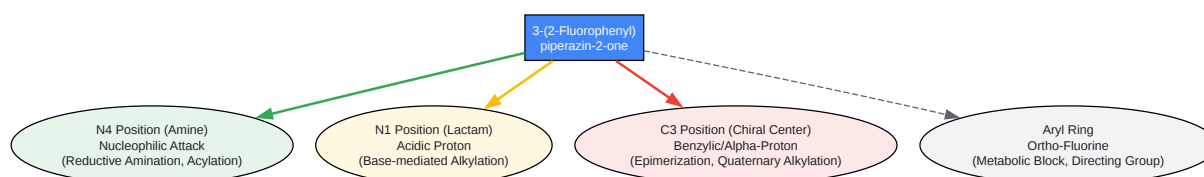
- Conditions: Requires a strong base (NaH , LiHMDS) in polar aprotic solvent (DMF , THF) followed by an electrophile.[1]
- Selectivity: N1 alkylation changes the hydrogen bond donor profile and can improve metabolic stability.

C3-Functionalization

The C3 position is benzylic and alpha to a carbonyl.[1]

- Epimerization: The C3 proton is acidic. In the presence of base, the stereocenter can racemize. If a chiral synthesis is performed, avoid strong bases during workup to maintain enantiopurity.
- Quaternary Centers: Alkylation at C3 (via LDA/R-X) creates a quaternary carbon, locking the conformation further.

Reactivity Map



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Caption: Orthogonal reactivity sites allowing for regio-selective modifications at N4, N1, and C3.

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
- Handling: Handle in a fume hood. The free base amine can absorb CO₂ from the air; store under inert atmosphere (Argon/Nitrogen) at 2-8°C.[1]
- Solubility: Soluble in DMSO, Methanol, and Dichloromethane. Poor solubility in water unless converted to the hydrochloride salt.

References

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Sources

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